molecular formula C8H2BrF8N B15095409 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine

5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine

Cat. No.: B15095409
M. Wt: 344.00 g/mol
InChI Key: HXJXKBXBRWREGY-UHFFFAOYSA-N
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Description

5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine is a halogenated pyridine derivative featuring a bromine atom at position 5, a pentafluoroethyl group (-C₂F₅) at position 3, and a trifluoromethyl (-CF₃) group at position 2. This compound is structurally distinguished by its high degree of fluorination, which imparts unique electronic and steric properties. Such fluorinated pyridines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability, lipophilicity, and resistance to metabolic degradation.

Properties

Molecular Formula

C8H2BrF8N

Molecular Weight

344.00 g/mol

IUPAC Name

5-bromo-3-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H2BrF8N/c9-3-1-4(6(10,11)8(15,16)17)5(18-2-3)7(12,13)14/h1-2H

InChI Key

HXJXKBXBRWREGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine involves multiple steps, typically starting with the bromination of a pyridine derivativeCommon reagents used in these reactions include Selectfluor, trifluoromethyl iodide, and pentafluoroethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminated pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of biochemical pathways and the inhibition or activation of specific targets .

Comparison with Similar Compounds

Key Compounds for Comparison:

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₂BrClF₃N
  • Substituents : Bromo (C5), chloro (C2), trifluoromethyl (C3)
  • CAS : 211122-40-6; purity: 97% .

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Substituents: Bromo (C2), chloro (C3), trifluoromethyl (C5) Synonyms: BUTTPARK 153\33-66 .

2-Bromo-3-methylpyridine

  • Molecular Formula : C₆H₆BrN
  • Substituents : Bromo (C2), methyl (C3) .

Comparative Analysis:

Property 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine (Target) 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine 2-Bromo-3-methylpyridine
Fluorination Degree High (C₂F₅ + CF₃) Moderate (CF₃) Moderate (CF₃) None
Electron-Withdrawing Effects Extreme (C₂F₅ > CF₃) Strong (CF₃ + Cl) Strong (CF₃ + Cl) Weak (Br only)
Steric Bulk High (C₂F₅ at C3) Moderate (CF₃ at C3) Moderate (CF₃ at C5) Low (CH₃ at C3)
Reactivity Bromine likely activated for substitution; C₂F₅ hinders nucleophilic attack Chloro and bromo sites for cross-coupling Bromo and chloro sites for functionalization Methyl group inert; bromo reactive

Biological Activity

5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine is a fluorinated pyridine derivative that has garnered attention due to its unique electronic properties and potential biological applications. The presence of multiple fluorine atoms and a bromine substituent significantly influences its reactivity, stability, and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with molecular targets, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with:

  • A bromine atom at the 5-position,
  • A pentafluoroethyl group at the 3-position,
  • A trifluoromethyl group at the 2-position.

This unique substitution pattern enhances the electron-withdrawing properties of the molecule, which can lead to increased binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The fluorinated groups increase the compound's lipophilicity and stability, which may enhance its ability to penetrate biological membranes and interact with target sites.

  • Enzyme Modulation : Studies indicate that this compound can modulate enzyme activity by altering substrate binding sites or mimicking natural substrates, leading to changes in catalytic efficiency.
  • Receptor Binding : The compound has shown potential in binding to specific receptors involved in signaling pathways, which may influence physiological responses such as pain perception or inflammation.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Activity : Research has demonstrated that derivatives of fluorinated pyridines exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, showing varying degrees of inhibition based on structural modifications .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have indicated that fluorinated pyridines can inhibit cell proliferation. The mechanism appears to involve interference with DNA replication processes, suggesting a potential role in cancer therapy .

Data Table: Biological Activity Overview

Activity TypeTargetEffectReference
AntimicrobialVarious bacteriaSignificant inhibition
Cancer Cell ProliferationTumor cell linesInhibition of growth
Enzyme InteractionSpecific enzymesModulation of activity

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